
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of arylsulfonates. These compounds are known for their utility as synthetic precursors, particularly in the formation of arylamine or arylsulfonamide derivatives. The compound is characterized by the presence of a nitrophenyl group and a trimethylbenzenesulfonate moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-nitrophenol with 2,4,6-trimethylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution at the sulfonyl group . The reaction conditions generally include maintaining a controlled temperature and using an appropriate solvent like dichloromethane to ensure the desired product yield.
Analyse Chemischer Reaktionen
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: Although less common, the methyl groups on the benzene ring can be oxidized to carboxylic acids under strong oxidative conditions.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving sulfonate esters.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonate group.
Wirkmechanismus
The mechanism by which 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves nucleophilic substitution at the sulfonyl group. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to create complex molecules from simpler precursors .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate can be compared with other arylsulfonates such as:
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate: Similar in structure but with an additional nitro group, making it more reactive in nucleophilic substitution reactions.
4-Nitrophenyl methanesulfonate: Lacks the trimethyl groups on the benzene ring, resulting in different reactivity and applications.
4-Nitrophenyl benzenesulfonate: Similar sulfonate group but without the methyl substitutions, affecting its chemical behavior and uses.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5465-83-8 |
|---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3 |
InChI-Schlüssel |
SPHQXDSNIWEZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


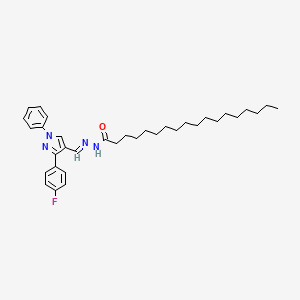

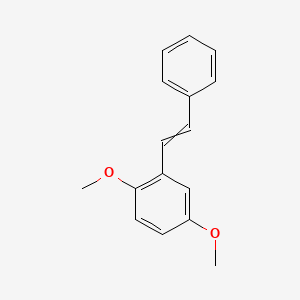
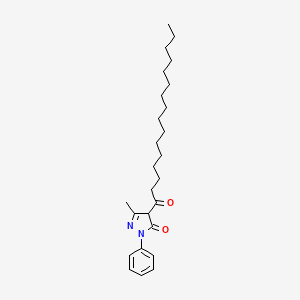
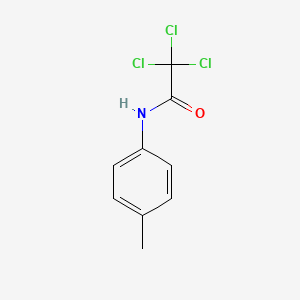
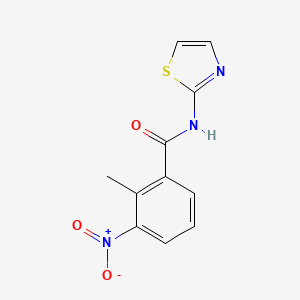
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

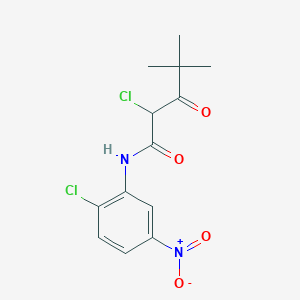

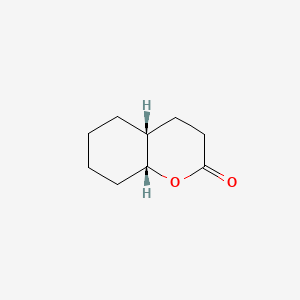
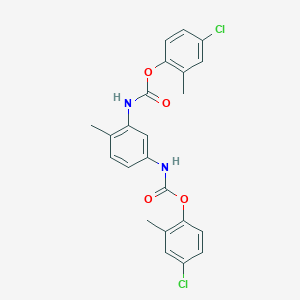
![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)

